(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a phenylethyl group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-(propan-2-yl)-1H-pyrazole with (2-phenylethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-phenylethyl)amine: A simpler compound with similar structural features but lacking the pyrazole group.
1-(propan-2-yl)-1H-pyrazole: Contains the pyrazole group but without the phenylethyl moiety.
Uniqueness
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of the phenylethyl and pyrazolylmethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
1856028-12-0 |
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Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
2-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H21N3/c1-13(2)18-12-15(11-17-18)10-16-9-8-14-6-4-3-5-7-14/h3-7,11-13,16H,8-10H2,1-2H3 |
InChI Key |
DACKEZBXICMLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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